9-Allyl-9H-purin-6-amine
Overview
Description
9-Allyl-9H-purin-6-amine is a derivative of the purine family, a class of heterocyclic aromatic organic compounds. Purines, including this derivative, play crucial roles in various biochemical processes, serving as a fundamental component in nucleic acids, energy transfer, and as part of the structure of several essential cofactors.
Synthesis Analysis
The synthesis of derivatives like 9-Allyl-9H-purin-6-amine often involves the alkylation of purine compounds. Methods include the N-methylation of known chloropurines followed by displacement reactions, which can lead to various substituted N-methoxy-9-methyl-9H-purin-6-amines, indicating the versatility and reactivity of the purine ring in synthesizing such derivatives (Roggen & Gundersen, 2008).
Molecular Structure Analysis
Molecular structure analysis of purine derivatives like 9-Allyl-9H-purin-6-amine reveals insights into their tautomerism, the process where compounds with the same formula but different connectivity of their atoms can interconvert. NMR methods have been used to identify tautomers of similar compounds, illustrating the structural versatility and the impact of substituents on purine's molecular configuration (Roggen & Gundersen, 2008).
Chemical Reactions and Properties
The reactivity of 9-Allyl-9H-purin-6-amine derivatives toward electrophiles, nucleophiles, and other reagents can significantly vary depending on the nature of the substituents attached to the purine ring. For instance, compounds with strongly electronegative substituents show different reactivity patterns under alkylation conditions, indicating the influence of substituents on the chemical behavior of these compounds (Roggen & Gundersen, 2008).
Physical Properties Analysis
The physical properties of 9-Allyl-9H-purin-6-amine derivatives, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in various environments and potential applications. X-ray diffraction techniques and DFT calculations provide valuable information on the solid-state structures, complementing the understanding of their physical characteristics (Gundersen et al., 2011).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various chemical reactions, of 9-Allyl-9H-purin-6-amine derivatives, can be influenced by the nature of the substituents on the purine ring. Studies involving the synthesis and reactivity of these compounds highlight the complex interplay between structure and reactivity, providing insights into their chemical behavior and potential applications in various fields (Roggen et al., 2011).
Scientific Research Applications
Antioxidant and Anti-Inflammatory Applications : It exhibits antioxidant, anti-lipid peroxidation, and anti-lipoxygenase activities, which are valuable for therapeutic research (Thalassitis et al., 2014).
Organic Synthesis : This compound is utilized in the preparation of N6,N6-disubstituted 9H-purin-6-amines, a significant process in organic chemistry (El-bayouki et al., 1985).
Aldose Reductase Inhibitors : Derivatives of 9H-Allyl-9H-purin-6-amine are potent and selective aldose reductase inhibitors, which are important for treating diabetic complications (Zhu et al., 2022).
Synthesis of Bioactive Agents : It's used in synthesizing various synthetic intermediates and bioactive agents, demonstrating its versatility in drug development (Grange et al., 2016).
Cancer Research Applications : 9H-purins, including this compound, show potential antiproliferative, antitumor, and tubulin polymerization inhibitory activities, making them candidates for cancer research (Zhou et al., 2017).
Synthesis of Coccidiostat Candidates : It's a precursor in the synthesis of coccidiostat candidates, indicating its potential use in veterinary medicine (Ellsworth et al., 1989).
Key Intermediate in Drug Synthesis : The compound serves as a key intermediate in synthesizing Tenofovir Disoproxil Fumarate, an important antiviral medication (Yu Zhu-ming, 2012).
Cytokinin Activity : Some derivatives of 9H-purin-6-amines synthesized from adenine have demonstrated cytokinin activities, which are important in plant biology (Young & Letham, 1969).
Antimicrobial Activity : Purine derivatives, including 9H-purin-6-amine derivatives, have been investigated for their antimicrobial activity and potential use in treating bacterial infections (Govori, 2017).
Antilipid Peroxidation Agents : Fused derivatives have been synthesized and tested as antilipid peroxidation agents, indicating their potential in preventing oxidative stress-related diseases (Thalassitis et al., 2015).
Safety And Hazards
Future Directions
The future directions for the study of “9-Allyl-9H-purin-6-amine” and its derivatives could involve further exploration of their potential as ALR inhibitors, given their potent and selective inhibitory activity . Additionally, their antiproliferative activities against various cell lines suggest potential applications in cancer treatment .
properties
IUPAC Name |
9-prop-2-enylpurin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2,4-5H,1,3H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNFYJHXSHTFOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C(N=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194135 | |
Record name | 9H-Purin-6-amine, 9-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Allyl-9H-purin-6-amine | |
CAS RN |
4121-39-5 | |
Record name | 9-Allyl-9H-purin-6-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4121-39-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Purin-6-amine, 9-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-ALLYL-9H-PURIN-6-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79SW4GB7Y4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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